An In-depth Technical Guide to Methyl 3,5-difluoro-2-nitrobenzoate
An In-depth Technical Guide to Methyl 3,5-difluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in modern medicinal chemistry and organic synthesis, methyl 3,5-difluoro-2-nitrobenzoate presents a unique combination of reactive sites. The presence of two deactivating fluorine atoms and a nitro group on the aromatic ring, coupled with a methyl ester, creates a scaffold with significant potential for the development of novel therapeutics and complex molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this versatile compound. By delving into the causality behind its chemical behavior, this document aims to empower scientists to effectively utilize methyl 3,5-difluoro-2-nitrobenzoate in their research endeavors.
Core Chemical and Physical Properties
Methyl 3,5-difluoro-2-nitrobenzoate is a solid organic compound at room temperature.[1] Its core structure consists of a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, a nitro group at the 2 position, and a methyl benzoate group at the 1 position.
| Property | Value | Source |
| CAS Number | 910123-09-0 | [2] |
| Molecular Formula | C₈H₅F₂NO₄ | [2] |
| Molecular Weight | 217.13 g/mol | [2] |
| IUPAC Name | methyl 3,5-difluoro-2-nitrobenzoate | [2] |
| Purity | Typically ≥95% | [2] |
| Appearance | Not specified, likely a solid | [1] |
| Melting Point | Not available | [1][3] |
| Boiling Point | Not available | [1][3] |
| Solubility | Not available | [1] |
| Storage | Store at room temperature.[2] |
Synthesis and Spectroscopic Characterization
The synthesis of methyl 3,5-difluoro-2-nitrobenzoate can be logically approached through standard organic chemistry transformations. While a specific detailed protocol for this exact molecule is not widely published, analogous syntheses provide a reliable blueprint.[5] The primary routes involve either the esterification of the corresponding carboxylic acid or the nitration of a difluorinated methyl benzoate precursor.
Synthetic Pathway Overview
A plausible and commonly employed synthetic strategy involves a two-step process:
-
Nitration: 3,5-difluorobenzoic acid is nitrated to introduce the nitro group at the 2-position. This is an electrophilic aromatic substitution reaction, where the choice of nitrating agent and reaction conditions is crucial to control regioselectivity.
-
Esterification: The resulting 3,5-difluoro-2-nitrobenzoic acid is then esterified with methanol, typically under acidic conditions, to yield the final product.
Spectroscopic Profile (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the functional groups present in the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) and complex multiplets in the aromatic region for the two aromatic protons. The chemical shifts of the aromatic protons will be influenced by the strong electron-withdrawing effects of the nitro and fluoro groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methyl carbon, and the six aromatic carbons. The carbons attached to the fluorine atoms will exhibit C-F coupling.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1730 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 217.13 g/mol . Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the nitro group (-NO₂).
Chemical Reactivity and Synthetic Utility
The reactivity of methyl 3,5-difluoro-2-nitrobenzoate is dominated by the interplay of its functional groups, making it a valuable intermediate in multi-step syntheses.
Reduction of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is a cornerstone in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can undergo a wide array of subsequent reactions.[5]
Experimental Protocol: General Procedure for Nitro Group Reduction
A variety of reagents can be employed for the reduction of aromatic nitro groups.[6] Catalytic hydrogenation is a common and clean method.
-
Catalyst Preparation: In a reaction vessel, suspend a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent such as methanol or ethyl acetate.
-
Reaction Setup: Add methyl 3,5-difluoro-2-nitrobenzoate to the suspension.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically from a balloon or at a slightly positive pressure).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 2-amino-3,5-difluorobenzoate, which can be purified by crystallization or column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
The presence of a nitro group and two fluorine atoms strongly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[7][8] Fluorine is an excellent leaving group in SₙAr reactions. This allows for the selective introduction of various nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic ring. The regioselectivity of the substitution will be influenced by the electronic effects of the existing substituents.
Causality in SₙAr Reactivity: The electron-withdrawing nature of the nitro group and the fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is a key feature of the SₙAr mechanism.[9] The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups.
Safety and Handling
As a laboratory chemical, methyl 3,5-difluoro-2-nitrobenzoate should be handled with appropriate care.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[2]
Applications in Drug Discovery and Development
The structural motifs accessible from methyl 3,5-difluoro-2-nitrobenzoate are prevalent in many biologically active molecules. The ability to introduce fluorine atoms into a molecule can significantly enhance its metabolic stability and binding affinity.[5] The amino group, obtained after nitro reduction, serves as a handle for further derivatization to build complex heterocyclic systems or to introduce pharmacophoric features. This makes methyl 3,5-difluoro-2-nitrobenzoate a valuable starting material for the synthesis of novel drug candidates.
References
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC. Available at: [Link]
-
Methyl 3,5-difluoro-2-nitrobenzoate | CAS 910123-09-0. AMERICAN ELEMENTS. Available at: [Link]
-
20603-00-3[N-(2-Hydroxyethyl)hexamethyleneimine 97%]. Jizhi Med-Tech. Available at: [Link]
-
Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Semantic Scholar. Available at: [Link]
-
Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Pharmaffiliates. Available at: [Link]
-
Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: [Link]
-
Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Available at: [Link]
-
COMBI-BLOCKS INC - Product List. Interchim. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
-
(Methyl 3,5-Difluoro-2-nitrobenzoate 910123-09-0 科研现货速达 . sogestandard. Available at: [Link]
-
Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
(12) United States Patent. Googleapis.com. Available at: [Link]
-
Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035. PubChem. Available at: [Link]
- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Google Patents.
-
Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. ResearchGate. Available at: [Link]
-
Can anyone suggest how to reduce nitro group on azo dye without the reduction of the azo bond?. ResearchGate. Available at: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
-
C(9)H(12)O. NIST WebBook. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. nanoscalelabs.com. Available at: [Link]
-
Ethene, chloro-. NIST WebBook. Available at: [Link]
-
Infrared spectroscopy of the methanol cation and its methylene-oxonium isomer. ResearchGate. Available at: [Link]
-
trans-Perfluorobicyclo(4,3.0)nonane | C9F16 | CID 144723. PubChem. Available at: [Link]
-
Disperse Blue 1. NIST WebBook. Available at: [Link]
-
Propane, 1,2,3-trichloro-. NIST WebBook. Available at: [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]
-
1,2,3-Trimethylbenzene - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
-
Octadecane, 1-(ethenyloxy)-. NIST WebBook. Available at: [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. Methyl 3,5-difluoro-2-nitrobenzoate 95.00% | CAS: 910123-09-0 | AChemBlock [achemblock.com]
- 3. americanelements.com [americanelements.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vapourtec.com [vapourtec.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]




